molecular formula C18H24N2O5 B6349808 8-Benzyl-4-(2-methoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-36-8

8-Benzyl-4-(2-methoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349808
CAS No.: 1326813-36-8
M. Wt: 348.4 g/mol
InChI Key: GOEQZJNSDIPWKU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a spirocyclic system, which is a type of cyclic system in organic chemistry that consists of two rings sharing one atom .


Molecular Structure Analysis

The compound has a spirocyclic structure, which means it has two rings that share a single atom. It also contains several functional groups, including a carboxylic acid group and a benzyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups like carboxylic acid could make the compound soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, many carboxylic acids are corrosive and can cause burns .

Future Directions

The future directions for research on this compound would depend on its intended use and properties. Spirocyclic compounds are an active area of research in organic chemistry due to their prevalence in biologically active compounds .

Properties

IUPAC Name

8-benzyl-4-(2-methoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-24-13-16(21)20-15(17(22)23)12-25-18(20)7-9-19(10-8-18)11-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEQZJNSDIPWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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